Finasteride acetate

Description

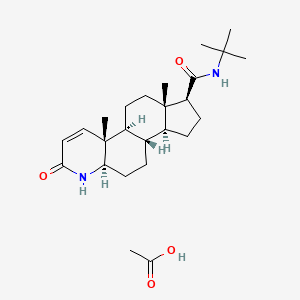

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWQSECJQBIRJR-ZNBOUQNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Steroid 5α Reductase Inhibitor Discovery

The journey to the discovery of Finasteride (B1672673) and other 5α-reductase inhibitors began with a fascinating observation in a remote village in the Dominican Republic. finasterideinfo.org In the 1970s, endocrinologist Dr. Julianne Imperato-McGinley studied a group of children with a rare genetic condition who were born with ambiguous genitalia and raised as girls, but then developed male characteristics at puberty. finasterideinfo.orgsidefxhub.com These individuals, locally known as "guevedoces," were found to have a deficiency in the enzyme 5α-reductase. finasterideinfo.orgnih.gov This enzyme is crucial for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). proteopedia.orgnews-medical.net

The key observation was that despite undergoing virilization at puberty, these individuals had significantly smaller prostate glands and did not experience male pattern baldness. finasterideinfo.orgnih.gov This led to the revolutionary understanding that DHT, not testosterone, was the primary androgen responsible for prostate growth and hair loss. nih.gov

This groundbreaking research caught the attention of scientists at Merck, who saw a therapeutic opportunity. finasterideinfo.orgsidefxhub.com They hypothesized that inhibiting the 5α-reductase enzyme in adult males could mimic the effects seen in the guevedoces, potentially offering a treatment for conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. finasterideinfo.orgsidefxhub.com This set the stage for the development of a new class of drugs: 5α-reductase inhibitors. finasterideinfo.org The first of these, Finasteride (originally codenamed MK-906), was patented in 1984 and received FDA approval for the treatment of BPH in 1992. wikipedia.orgtandfonline.com Subsequently, in 1997, a lower dose was approved for treating male pattern baldness. sidefxhub.comamericanhairloss.org

Finasteride As a Prototypical 4 Azasteroid Inhibitor in Androgen Research

Finasteride (B1672673) is a synthetic 4-azasteroid compound, a class of molecules where a nitrogen atom replaces a carbon at the 4th position of the steroid ring system. proteopedia.orgwikipedia.org This structural modification was a key outcome of early research efforts in the 1980s to design potent 5α-reductase inhibitors. tandfonline.comnih.gov

Its mechanism of action is highly specific. Finasteride acts as a competitive and specific inhibitor of the type II and type III isoforms of the 5α-reductase enzyme. wikipedia.orgnih.gov It has a much lower affinity for the type I isoform. chemicalbook.com This inhibition is considered irreversible and time-dependent, involving the formation of a stable adduct with the enzyme and its cofactor, NADP+. proteopedia.orgwikipedia.org

The high selectivity of Finasteride for 5α-reductase, with little to no affinity for the androgen receptor itself, makes it a clean and precise tool for studying the specific roles of DHT. nih.govnih.gov By blocking the conversion of testosterone (B1683101) to DHT, Finasteride allows researchers to differentiate the physiological and pathological effects of these two androgens. nih.govtandfonline.com For instance, studies using Finasteride have demonstrated that DHT is the principal androgen in the development and enlargement of the prostate gland. nih.govproteopedia.org

The development of Finasteride spurred further research into other 4-azasteroid inhibitors, leading to the creation of second-generation drugs like dutasteride (B1684494), which inhibits all three isoforms of 5α-reductase. tandfonline.comwikipedia.org

Significance in the Study of Androgen Metabolism and Steroidogenic Pathways

Diverse Synthetic Pathways to Finasteride

The construction of the Finasteride molecule is a multi-step process, with several pathways established from commercially available steroidal starting materials. These routes are designed to build the characteristic 4-aza-5α-androst-1-ene-3-one structure with the required N-tert-butylcarboxamide group at the 17β-position.

The majority of reported syntheses for Finasteride begin with naturally derived steroids, which provide a convenient and stereochemically defined tetracyclic core. researchgate.net The key challenges in these syntheses include the construction of the A-ring lactam and the introduction of the C1-C2 double bond.

Pregnenolone (B344588) and progesterone (B1679170) serve as common starting points for the synthesis of Finasteride. researchgate.netgoogle.com One synthetic approach commences with pregnenolone acetate (B1210297), which undergoes a series of reactions including hypobromous acid oxidation and esterification to form key intermediates. smmu.edu.cn Subsequent steps involve oxidation, cleavage of double bonds, ring closure with ammonia (B1221849) to form the lactam, hydrogenation, and dehydrogenation to yield Finasteride. smmu.edu.cn

A method starting from progesterone, an accessible steroid raw material, has also been developed. google.com This process involves a bromoform (B151600) reaction to synthesize 3-oxo-4-androstene-17β-carboxylic acid, a crucial intermediate that is also obtainable from pregnenolone. google.com The synthesis proceeds through the formation of the N-tert-butyl-3-oxo-4-androstene-17β-carboxamide, followed by oxidative ring opening of the A-ring, and then a ring-closing reaction with ammonia to form the 4-aza-5-androstene ring system. google.com

A prevalent and well-documented route to Finasteride utilizes 4-Androsten-3,17-dione (AD) as the starting material. ajrconline.orgi-scholar.in This pathway is typically accomplished in seven steps. onljbioinform.com The process involves the initial oxidative cleavage of the A-ring of AD to form a seco-acid. onljbioinform.com This intermediate is then reacted with ammonia to form an enamine lactam, which closes the A-ring into the required 4-azasteroid structure. The subsequent steps focus on stereoselective reduction of the A-ring C5 double bond, often via catalytic hydrogenation, to establish the 5α-configuration. The final step is the introduction of the C1-C2 double bond, commonly achieved through a dehydrogenation reaction using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). onljbioinform.com

Research into more efficient synthetic routes has led to the development of novel methods. One such approach is a two-step process involving bromination and elimination to introduce the C1-C2 double bond. google.com This method starts with dihydrofinasteride (the saturated analogue) and subjects it to bromination under mild conditions to produce a 2-bromodihydrofinasteride intermediate. google.com A subsequent elimination reaction removes hydrogen bromide, thereby forming the final C1-C2 unsaturated product, Finasteride. google.com This targeted approach aims to simplify the final steps of the synthesis, potentially increasing yield and reducing side reactions. google.com

Key optimization strategies include:

Reagent Efficiency : Reducing the amount of certain reagents, such as using less sodium periodate (B1199274) in the initial oxidative cleavage step, can improve cost-effectiveness without compromising yield. onljbioinform.com

Catalyst Optimization : The hydrogenation step to create the 5α-androstane skeleton has been optimized by adjusting the weight equivalent of the palladium on carbon catalyst and running the reaction at atmospheric pressure and room temperature. onljbioinform.com

Purification Techniques : Employing crystallization and recrystallization for the purification of intermediates at each stage is crucial for scalability, as it avoids complex and costly chromatographic methods. onljbioinform.comajrconline.org

These improvements make the synthesis more commercially viable and are essential for transitioning a laboratory-scale procedure to pilot-plant or industrial production. ajrconline.orgresearchgate.net

Utilization of Pregnenolone and Progesterone Derivatives

Novel Synthetic Methodologies (e.g., Bromination-Elimination Approaches)

Advanced Characterization of Finasteride Purity and Identity in Research Settings

The rigorous characterization of Finasteride is essential to confirm its chemical identity, purity, and solid-state form. A variety of advanced analytical techniques are employed for this purpose in research settings.

The structural confirmation and purity of Finasteride and its synthetic intermediates are typically established using a combination of physical and spectroscopic methods. onljbioinform.comajrconline.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. researchgate.netoup.com

Finasteride is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.netresearchgate.net These forms can have different physicochemical properties. Advanced solid-state characterization techniques are used to identify and differentiate these polymorphs:

Powder X-Ray Diffraction (PXRD) : This technique provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identification. researchgate.net

FT-Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopy methods can distinguish between polymorphs based on differences in their molecular vibrations and are effective even for analyzing finished dosage forms. researchgate.netresearchgate.net

Solid-State NMR (ssNMR) : A powerful, non-destructive technique used to characterize the crystalline forms of drugs, providing detailed information about the local environment of atoms within the crystal lattice. researchgate.net

For quantitative analysis and the assessment of purity, chromatographic methods are indispensable. Stability-indicating liquid chromatography (LC) methods, often coupled with mass spectrometry (LC-ESI-MS), are developed to separate Finasteride from any impurities or degradation products, allowing for their identification and quantification. oup.com

Table 2: Analytical Techniques for Finasteride Characterization

| Technique | Purpose | Key Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity confirmation. researchgate.net | Confirms the chemical structure of Finasteride and its intermediates. |

| Mass Spectrometry (MS) | Molecular weight determination and identification of degradation products. oup.com | Confirms the mass of the parent compound and helps identify unknown impurities. |

| Powder X-Ray Diffraction (PXRD) | Identification of crystalline polymorphic forms. researchgate.net | Differentiates between Form I and Form II of Finasteride. |

| FT-Raman Spectroscopy | Polymorph identification, including in finished products. researchgate.net | A non-destructive method capable of detecting different polymorphic forms in tablets. researchgate.net |

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Detailed spectroscopic analysis is fundamental to confirming the molecular structure of finasteride acetate and its synthetic intermediates. While comprehensive data for every intermediate of the acetate form is not broadly published, the principles of structural elucidation can be understood from studies on the parent compound, finasteride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to map the molecular skeleton. For instance, in studies of finasteride solid solutions, solid-state ¹³C NMR has been used to investigate interactions between finasteride and its impurities, noting chemical shifts in carbon atoms within the A-ring that indicate electronic perturbations and intermolecular interactions. acs.org Similar analyses would be applied to this compound to confirm the presence and placement of the acetate group and to verify the integrity of the steroid backbone.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise elemental composition of a compound by providing highly accurate mass measurements. nih.gov For finasteride, electrospray ionization (ESI) is a common technique, with selected-ion monitoring typically targeting the m/z of the protonated molecule [M+H]⁺. nih.govjrhm.org In a study analyzing finasteride in plasma, the selected-ion monitoring was set to m/z 373.3 for finasteride. nih.gov For this compound, the expected molecular weight is 432.6 g/mol , and HRMS would be used to confirm this mass with high precision, thereby verifying the compound's elemental formula (C₂₅H₄₀N₂O₄). nih.gov MS/MS fragmentation analysis further confirms the structure by breaking the molecule into predictable pieces; for finasteride, characteristic product ions are observed at m/z 317 and 305. jrhm.org

Chromatographic Purity Profiling for Research-Grade Material

Ensuring the purity of research-grade this compound is critical for the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. chromatographyonline.com

Reverse-Phase HPLC (RP-HPLC): This is the most common technique for analyzing finasteride and its impurities. ajpamc.com A typical method involves a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and sometimes tetrahydrofuran (B95107). ajpamc.comarabjchem.org Detection is commonly performed using a UV detector at a wavelength of 210 nm, where finasteride shows maximum absorbance. ajpamc.com The method is validated for specificity, linearity, accuracy, and precision to ensure it can reliably separate finasteride from potential impurities, including synthetic precursors and degradation products. arabjchem.orgjocpr.com For example, one validated HPLC method for finasteride and its impurities used a mobile phase of water, acetonitrile, and tetrahydrofuran (80:10:10, v/v/v) and achieved successful separation of three known impurities. arabjchem.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18, 75mm x 4.6mm, 3.5µm | jocpr.com |

| Mobile Phase | Water and Acetonitrile (64:36 v/v) | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.comresearchgate.net |

| Detection Wavelength | 210 nm | ajpamc.comresearchgate.net |

| Column Temperature | 25°C | jocpr.com |

Polymorphism and Solid-State Characteristics Relevant to Research Material

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical characteristic of finasteride. wjpsonline.comresearchgate.net These different forms, while chemically identical, can have different physical properties. The two most well-characterized non-solvated polymorphic forms of finasteride are known as Form I and Form II. google.comgoogle.com

Identification and Characterization of Polymorphic Forms (e.g., Form I, Form II)

Distinguishing between Form I and Form II is essential for consistent research material. Several analytical techniques are used for this characterization.

X-Ray Powder Diffraction (XRPD): XRPD is a definitive technique for identifying polymorphs. Each crystalline form produces a unique diffraction pattern. Form I and Form II of finasteride have distinct patterns characterized by different d-spacings. google.com For instance, Form II exhibits characteristic diffraction bands at 6.40, 8.70, and 11.30 2θ values, which are absent in the pattern for Form I. wjpsonline.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. Finasteride Form I shows a melting peak at approximately 257°C, often preceded by a solid-solid transformation to Form II at around 230°C. researchgate.net In contrast, Form II displays a single melting endotherm with a peak temperature of about 261°C. google.com

Infrared (IR) Spectroscopy: FTIR spectroscopy can also differentiate the polymorphs. The most notable difference is in the carbonyl stretching region; Form I shows two resolved bands around 1688 cm⁻¹, while Form II has a single, distinguishable band at 1677 cm⁻¹. wjpsonline.com

| Technique | Form I | Form II | Reference |

|---|---|---|---|

| XRPD (d-spacings Å) | 6.44, 5.69, 5.36, 4.89, 4.55 | 14.09, 10.36, 7.92, 7.18, 6.40 | google.com |

| DSC (Melting Point) | ~257°C (with prior transition) | ~261°C (single endotherm) | researchgate.netgoogle.com |

| FTIR (cm⁻¹) | Two bands at ~1688 cm⁻¹ | Single band at ~1677 cm⁻¹ | wjpsonline.com |

Impact of Crystallization Conditions on Solid-State Properties for Research Sample Consistency

The specific polymorphic form of finasteride obtained is highly dependent on the crystallization conditions, such as the solvent system and temperature. google.com Controlling these conditions is vital for producing a consistent solid-state form for research.

Crystallization from Solvents: Form I is the most common and is typically prepared by crystallization from a mixture of an organic solvent and water, where the non-solvated form is less soluble than any solvated form. google.com Conversely, Form II can be prepared by crystallization from a solvent system that favors a solvated intermediate, which is then desolvated. google.comgoogle.com For example, dissolving finasteride in glacial acetic acid and then adding water can yield Form II. wjpsonline.com

Thermal Conversion: The polymorphic forms can be interconverted using temperature. Heating Form I to about 150°C is sufficient to convert it to Form II. google.comgoogle.com This highlights the importance of controlled drying and storage temperatures to maintain the desired polymorphic form in a research sample.

Specificity and Selectivity Towards Steroid 5α-Reductase Isoenzymes (SRD5A)

Three distinct isoenzymes of steroid 5α-reductase have been identified, each encoded by a separate gene: SRD5A1, SRD5A2, and SRD5A3. nih.goviiarjournals.org These isoenzymes exhibit different tissue expression patterns and play varying roles in androgen physiology. iiarjournals.org Finasteride demonstrates a marked selectivity in its interaction with these isoenzymes.

Preferential Inhibition of Type II 5α-Reductase

Research has consistently shown that finasteride is a potent and specific inhibitor of the type II 5α-reductase (SRD5A2) isoenzyme. nih.govdrugbank.comclinicaltrials.gov This isoform is predominantly found in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles. iiarjournals.orgdrugbank.com The mechanism of action is based on the preferential inhibition of SRD5A2 through the formation of a highly stable complex with the enzyme. drugbank.comunict.it This selectivity is significant, with studies indicating that finasteride has a 100-fold greater affinity for the type II isoenzyme compared to the type I isoenzyme. drugbank.com The potent inhibition of SRD5A2 is a key factor in its clinical effects, leading to a substantial decrease in both serum and tissue concentrations of DHT. drugbank.com The efficacy of finasteride has been shown to be dependent on the levels of SRD5A2 present in the target tissue. auajournals.org

Modulation of Type I and Type III 5α-Reductase Activity

While highly selective for SRD5A2, finasteride does interact with the other isoenzymes, albeit to a lesser extent. Its inhibitory activity against the type I isoenzyme (SRD5A1) is considerably weaker. auajournals.orgwikipedia.org SRD5A1 is primarily located in the skin, sebaceous glands, and liver. iiarjournals.org The mean inhibitory concentration (IC50) for finasteride against SRD5A1 is 360 nM, compared to 69 nM for SRD5A2, highlighting its lower potency for the type I isoform. auajournals.orgwikipedia.org

The third isoenzyme, SRD5A3, is also inhibited by finasteride, reportedly with a potency similar to that of SRD5A2 in transfected cell lines. iiarjournals.orgwikipedia.orgahajournals.orgresearchgate.net SRD5A3 is expressed in various peripheral tissues and has been found to be overexpressed in castration-resistant prostate cancer. iiarjournals.orgresearchgate.net

| Isoenzyme | Mean Inhibitory Concentration (IC50) | Primary Tissue Locations |

|---|---|---|

| Type I (SRD5A1) | 360 nM | Skin, Sebaceous Glands, Liver |

| Type II (SRD5A2) | 69 nM | Prostate, Seminal Vesicles, Hair Follicles |

| Type III (SRD5A3) | Potency similar to Type II | Various peripheral tissues, overexpressed in castration-resistant prostate cancer |

Enzyme Inhibition Kinetics and Characteristics

The interaction between finasteride and 5α-reductase is complex, involving multiple kinetic characteristics that contribute to its potent and long-lasting inhibitory effects.

Competitive Inhibition and Michaelis Constant (K_m) Considerations

Finasteride acts as a competitive inhibitor of 5α-reductase with respect to the substrate testosterone. researchgate.net This means that finasteride and testosterone compete for binding to the active site of the enzyme. The Michaelis constant (K_m) represents the substrate concentration at which the enzyme operates at half its maximum velocity and is an indicator of the affinity between the enzyme and its substrate. scirp.org For the human prostate enzyme (type 2), the K_m for testosterone has been determined to be approximately 20-25 nM. google.com The competitive nature of finasteride's inhibition implies that its effectiveness can be influenced by the local concentration of testosterone.

Mechanism-Based and Slow-Binding Inhibition

Finasteride is classified as a mechanism-based inhibitor, sometimes referred to as a "suicide inhibitor". pfsfoundation.orgresearchgate.net This means the enzyme itself catalyzes the conversion of finasteride into a reactive intermediate that then inactivates the enzyme. pfsfoundation.org It is also a slow-binding inhibitor, meaning the final, tight-binding complex forms over time, a characteristic that initially led to an underestimation of its potency. google.compfsfoundation.orgnih.govacs.org The inhibition is considered functionally irreversible due to the extremely slow dissociation of the final inhibitor complex from the enzyme. auajournals.orggoogle.compfsfoundation.org

Formation and Stability of the Enzyme-Inhibitor Adduct (NADP-Dihydrofinasteride)

The process of inhibition involves the enzyme, the cofactor NADPH, and finasteride. pfsfoundation.orgnih.gov Finasteride acts as an alternative substrate for 5α-reductase. The enzyme catalyzes a hydride transfer from NADPH to finasteride. pfsfoundation.orgnih.gov This leads to the formation of a highly stable, non-covalently bound ternary complex consisting of the enzyme, the oxidized cofactor (NADP+), and a reduced form of the inhibitor, dihydrofinasteride. pfsfoundation.orgncats.ioproteopedia.org This complex is specifically an NADP-dihydrofinasteride adduct. pfsfoundation.orgnih.govresearchgate.net

This adduct is an extremely potent bisubstrate analog inhibitor, with a dissociation constant (Ki) estimated to be as low as 1 x 10^-13 M. pfsfoundation.org The stability of this enzyme-inhibitor adduct is remarkable, with a reported half-life of approximately one month at 37°C. pfsfoundation.orgnih.gov This slow rate of dissociation is the basis for the pseudo-irreversible nature of the inhibition by finasteride. pfsfoundation.org The formation of this stable adduct effectively sequesters the enzyme, preventing it from processing its natural substrate, testosterone. pfsfoundation.orgresearchgate.net

Dissociation Kinetics of the Enzyme-Inhibitor Complex

Finasteride is recognized as a potent, time-dependent inhibitor of 5α-reductase, particularly the type II isozyme. bioscientifica.combioscientifica.com The interaction between finasteride and the enzyme is not instantaneous; instead, it involves a slow-binding mechanism. nih.gov This process leads to the formation of a highly stable, noncovalent enzyme-inhibitor complex. drugs.comfda.gov

The complex is characterized by an extremely slow dissociation rate. drugs.comfda.gov In vitro and in vivo studies have demonstrated that the turnover from this complex is exceptionally slow, with a reported half-life of approximately 30 days. drugs.comfda.govlabriva.com This slow dissociation is a key factor in the long-lasting inhibitory effect of the drug. Research on the recombinant human prostate (type 2) isozyme has shown that the enzyme-inhibitor complex, formed with [3H]finasteride, releases [3H]dihydrofinasteride with a half-life of about one month at 37°C. pfsfoundation.org

The stability of this complex is such that the inhibition is considered functionally or pseudo-irreversible. pfsfoundation.orggoogle.com While the binding is noncovalent, the slow rate of dissociation means that for practical purposes, the enzyme is taken out of commission for an extended period. pfsfoundation.orggoogle.com It has been proposed that the release of the inhibitor may be more related to the natural degradation of the enzyme rather than a simple dissociation to regenerate a catalytically active enzyme. google.com

The formation of the stable complex involves a rearrangement after the initial binding. For the rat type 2 isozyme, finasteride binds to the enzyme-NADPH complex to form a ternary complex, which then rearranges into a high-affinity complex. capes.gov.brnih.gov Upon denaturation of this complex, dihydrofinasteride is released. capes.gov.brnih.gov

Molecular Interactions at the Enzyme Active Site

The interaction between finasteride and the 5α-reductase active site is a complex process involving specific binding affinities, substrate mimicry, and conformational changes within the enzyme.

Binding Affinities (K_i) and Substrate Analog Recognition

Finasteride acts as a competitive inhibitor of 5α-reductase, meaning it competes with the natural substrate, testosterone, for binding to the enzyme's active site. xyonhealth.comdroracle.ai It is specifically recognized as a substrate analog, with a structure similar enough to testosterone to bind effectively but with differences that lead to potent inhibition. xyonhealth.com Finasteride itself does not have any affinity for the androgen receptor. drugs.comfda.govdroracle.ai

The inhibitory potency of finasteride varies between the different isozymes of 5α-reductase. It is a significantly more potent inhibitor of the type II and type III isozymes compared to the type I isozyme. wikipedia.orgnih.gov This selectivity is a hallmark of its mechanism. Reports indicate that finasteride has a more than 100-fold greater selectivity for the type II enzyme over the type I enzyme. wikipedia.org

The interaction ultimately leads to the formation of an extremely stable enzyme-NADP-dihydrofinasteride adduct. pfsfoundation.org This adduct is a potent bisubstrate analog inhibitor, and its formation is a key step in the mechanism-based inhibition. pfsfoundation.orgnih.gov

Conformational Changes and Induced Fit Mechanisms

The binding of finasteride to the 5α-reductase active site is not a simple lock-and-key interaction but rather involves conformational changes in the enzyme, a process known as induced fit. nih.govnih.gov Structural studies, including the crystal structure of human steroid 5α-reductase 2 (SRD5A2) in complex with finasteride, have provided significant insights into these mechanisms. nih.govresearchgate.netrcsb.org

These studies reveal that the binding of finasteride and the cofactor NADPH occurs within a largely enclosed cavity inside the cell membrane. researchgate.netrcsb.org The binding pocket for the NADP-dihydrofinasteride adduct is enclosed by cytosolic loops, which creates a physical barrier. nih.gov For the catalytic cycle to proceed and for the exchange of NADPH and NADP+ to occur, these cytosolic loops must undergo conformational changes. nih.gov

Molecular dynamics simulations have indicated high structural dynamics, particularly in the cytosolic loops L1 and L5, which leads to the opening of the nucleotide-binding pocket. nih.gov This dynamic nature allows for the efficient turnover of the reaction. It has been suggested that a conformational change in the enzyme associated with binding the bisubstrate analog may also be a rate-limiting step in the catalytic turnover of both testosterone and finasteride. pfsfoundation.orgnih.gov The chemical differences between testosterone and finasteride result in them adopting different binding poses relative to NADPH, which allows for the specific reduction of the Δ-4,5 bond in testosterone and the Δ-1,2 bond in finasteride. nih.gov

Downstream Biochemical Consequences of 5α-Reductase Inhibition

The primary biochemical consequence of finasteride's inhibition of 5α-reductase is the significant alteration of steroid metabolism, most notably the suppression of dihydrotestosterone (B1667394) (DHT) production. This leads to a cascade of changes in local and systemic steroid levels.

Suppression of Dihydrotestosterone (DHT) Biosynthesis

Finasteride is a potent suppressor of dihydrotestosterone (DHT) biosynthesis. drugbank.comcuni.cz It achieves this by inhibiting the 5α-reductase enzyme, which is responsible for converting testosterone into the more potent androgen, DHT. droracle.aicuni.cz This inhibition occurs in various tissues where the enzyme is present, including the prostate gland, skin, and hair follicles. wikipedia.org

The reduction in DHT levels is substantial. In serum, finasteride can decrease DHT concentrations by approximately 70%. wikipedia.orgdrugbank.com The suppression of DHT in prostatic tissue is even more pronounced, with reductions of up to 80-90%. droracle.aiwikipedia.orgnih.gov This dramatic decrease in DHT is the primary mechanism behind finasteride's therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia. xyonhealth.comwikipedia.org Studies have shown that even low doses of finasteride can achieve near-maximal suppression of serum DHT levels. wikipedia.org

The onset of DHT suppression is rapid, with a significant reduction in serum DHT concentration observed within hours of the first dose. labriva.comdrugbank.com Long-term treatment maintains these suppressed levels. For instance, in men at risk for prostate cancer, treatment with finasteride led to a 78.7% decrease in serum DHT from baseline to one month, a level of suppression that was largely maintained over a 12-month period. nih.gov

Alterations in Local and Systemic Steroid Homeostasis (e.g., Testosterone, Androstenedione)

The inhibition of 5α-reductase by finasteride leads to significant shifts in the balance of other steroid hormones, both systemically and within specific tissues. oup.comnih.gov

A consistent finding is an increase in testosterone levels. drugbank.comoup.comportlandpress.com With the conversion of testosterone to DHT being blocked, testosterone accumulates. Serum testosterone levels have been observed to increase by approximately 10-20%, generally remaining within the normal physiological range. drugbank.comoxfordonlinepharmacy.co.uk In some cases, a significant increase in testosterone concentrations was observed after three months of treatment. oup.com

The impact on androstenedione is also notable. One study in rats showed that finasteride treatment led to a significant elevation in circulating androstenedione levels. oup.com A study in men at risk for prostate cancer found that androstenedione increased by approximately 34.5%, which was about 1.9 times the increase observed for testosterone. nih.gov However, another study in hirsute women did not find a change in androstenedione concentrations. oup.com

The table below summarizes the observed changes in various steroid levels following finasteride administration, as reported in different studies.

| Steroid | Change Observed | Tissue/Fluid | Study Population | Citation |

| Dihydrotestosterone (DHT) | ~70% decrease | Serum | Men | wikipedia.orgdrugbank.com |

| Dihydrotestosterone (DHT) | 80-90% decrease | Prostate | Men | droracle.aiwikipedia.orgnih.gov |

| Testosterone | ~10-20% increase | Serum | Men | drugbank.comoxfordonlinepharmacy.co.uk |

| Testosterone | Significant increase | Serum | Hirsute Women | oup.com |

| Androstenedione | Significant increase | Circulation | Rats | oup.com |

| Androstenedione | ~34.5% increase | Serum | Men at risk for prostate cancer | nih.gov |

| Androstenedione | No change | Serum | Hirsute Women | oup.com |

| Estradiol | No significant change | Serum | Hirsute Women | oup.com |

| Progesterone | Significant decrease | Serum | Women | portlandpress.com |

These alterations underscore the central role of 5α-reductase in maintaining steroid homeostasis and how its inhibition by finasteride can have widespread biochemical effects beyond the reduction of DHT. nih.govresearchgate.net

Modulation of Neuroactive Steroid Levels (e.g., Allopregnanolone (B1667786), 3α-Androstanediol)

Finasteride is a specific inhibitor of the steroid Type II 5α-reductase, an intracellular enzyme pivotal in steroid metabolism. drugbank.com While its primary therapeutic action involves blocking the conversion of testosterone to the more potent androgen 5α-dihydrotestosterone (DHT), the 5α-reductase enzyme also plays a rate-limiting role in the synthesis of several other neuroactive steroids. wikipedia.orgthieme-connect.comresearchgate.net This inhibition leads to significant alterations in the levels of various neurosteroids, including allopregnanolone and 3α-androstanediol, by disrupting their synthesis pathways. researchgate.netmdpi.com

The 5α-reductase enzyme is responsible for the conversion of progesterone to 5α-dihydroprogesterone (DHP) and deoxycorticosterone to 5α-dihydrodeoxycorticosterone (DHDOC). mdpi.comresearchgate.netcuni.cz These products are subsequently metabolized into potent neuroactive steroids, such as allopregnanolone (also known as 3α,5α-THP) and allotetrahydrodeoxycorticosterone (THDOC), respectively. mdpi.com Similarly, it catalyzes the conversion of testosterone to DHT, which is a precursor to 3α-androstanediol (3α-diol). wikipedia.orgnih.gov Consequently, finasteride functions as a neurosteroidogenesis inhibitor by blocking these critical enzymatic steps. wikipedia.org

Table 1: Effect of Finasteride on Neuroactive Steroid Synthesis Pathways

| Precursor Steroid | Enzyme Inhibited by Finasteride | Direct Product | Subsequent Neuroactive Steroid |

|---|---|---|---|

| Progesterone | 5α-reductase | 5α-Dihydroprogesterone (DHP) | Allopregnanolone (3α,5α-THP) |

| Deoxycorticosterone | 5α-reductase | 5α-Dihydrodeoxycorticosterone (DHDOC) | Allotetrahydrodeoxycorticosterone (THDOC) |

| Testosterone | 5α-reductase | 5α-Dihydrotestosterone (DHT) | 3α-Androstanediol (3α-diol) |

This table illustrates the key steroid conversion pathways impacted by the inhibition of the 5α-reductase enzyme by finasteride. mdpi.comresearchgate.netendocrine-abstracts.org

Impact on Allopregnanolone

Research has consistently shown that finasteride administration leads to a marked reduction in allopregnanolone levels. thieme-connect.compfsfoundation.org In animal studies, finasteride was found to dose-dependently inhibit the stress-induced increase of allopregnanolone in rat brains, with higher doses capable of almost completely depleting the neurosteroid. jst.go.jp Further research in male rats demonstrated that subchronic finasteride treatment significantly decreased allopregnanolone levels in the colon, an effect that persisted even after a one-month withdrawal period. nih.gov This is a direct consequence of finasteride blocking the conversion of progesterone into its 5α-reduced metabolites. researchgate.net The reduction of allopregnanolone and other GABAergic neurosteroids has been observed in both animal models and humans treated with the compound. thieme-connect.com

Impact on 3α-Androstanediol

The inhibition of 5α-reductase by finasteride directly impacts the production of 3α-androstanediol by significantly reducing its precursor, DHT. wikipedia.orgnih.gov Clinical studies in men have quantified this effect, showing substantial decreases in the circulating metabolites of 3α-androstanediol. In one study of men at risk for prostate cancer, finasteride treatment resulted in a 75.7% decrease in serum 5α-androstane-3α,17β-diol glucuronide (a key metabolite often measured as an indicator of 5α-reductase activity) after just one month. researchgate.net Other studies have confirmed that finasteride treatment significantly reduces concentrations of 3α-androstanediol glucuronide. haaronline.com This effect is a direct biochemical outcome of inhibiting the testosterone-to-DHT conversion pathway. nih.gov

Table 2: Summary of Research Findings on Finasteride's Impact on Neuroactive Steroid Levels

| Study Focus | Model/Subject | Steroid(s) Measured | Key Finding | Citation(s) |

|---|---|---|---|---|

| Stress-Induced Neurosteroid Changes | Rats | Allopregnanolone (AP) | Dose-dependently inhibits stress-induced elevation of brain AP; a 10 mg/kg dose almost completely depleted it. | jst.go.jp |

| Prostate Cancer Risk | Men | 5α-androstane-3α,17β-diol glucuronide (3α-diol G), DHT | 3α-diol G decreased by 75.7% and DHT by 78.7% from baseline after 1 month of treatment. | researchgate.net |

| Benign Prostatic Hyperplasia | Men | 5α-reduced metabolites (androsterone, allopregnanolone) and 5β-reduced metabolites | Significant decrease in 5α-reduced metabolites and an increase in most 5β-reduced metabolites. | researchgate.netcuni.cz |

| Gut Steroid Levels | Male Rats | Allopregnanolone (ALLO), 3α-androstanediol (3α-diol) | Subchronic treatment decreased colonic ALLO and 3α-diol levels. | nih.gov |

This table presents quantitative data from selected studies demonstrating the modulatory effect of finasteride on neuroactive steroid levels.

Pharmacology Preclinical and Systems Level Perspectives

Pharmacodynamics in Experimental Systems

Cellular and Tissue-Specific Enzyme Activity Inhibition

Finasteride (B1672673) acetate (B1210297) is a synthetic 4-azasteroid compound that acts as a potent and competitive inhibitor of 5α-reductase, particularly the type II isozyme. medchemexpress.comdrugbank.comwikipedia.orgdrugs.com This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). drugbank.comwikipedia.orgdrugs.com The inhibitory mechanism of finasteride is characterized by the formation of a stable complex with the 5α-reductase enzyme. drugs.com In preclinical models, finasteride has demonstrated a significantly higher affinity for the type II 5α-reductase enzyme compared to the type I enzyme, with some reports suggesting an approximately 100-fold greater affinity for the type II isozyme. medchemexpress.com

The inhibition of 5α-reductase by finasteride leads to a significant reduction in DHT concentrations in both serum and specific tissues. drugbank.comwikipedia.org In preclinical studies involving male rats, finasteride administration resulted in decreased prostatic and plasma DHT levels. oup.comoup.com This tissue-specific inhibition is a key aspect of its pharmacodynamic profile. For instance, in men, finasteride has been shown to reduce DHT levels in the prostate gland by up to 80-90%. wikipedia.org This targeted action within androgen-sensitive tissues like the prostate is central to its effects. drugbank.comdrugs.com

Furthermore, studies in various experimental systems have highlighted the specificity of finasteride's inhibitory action. It shows no significant affinity for the androgen receptor itself, nor does it possess androgenic, antiandrogenic, estrogenic, antiestrogenic, or progestational effects. fda.govfda.govfda.gov In vitro assays using transiently expressed human type I and II 5α-reductase have confirmed that finasteride is a potent inhibitor. oup.com The turnover of the finasteride-enzyme complex is notably slow, with a half-life of approximately 30 days for the Type II enzyme complex. drugs.comfda.gov

Table 1: Inhibitory Activity of Finasteride on 5α-Reductase Isozymes

| Isozyme | Affinity | IC50 | Effect on DHT Levels |

|---|---|---|---|

| Type II 5α-Reductase | High (approx. 100-fold > Type I) medchemexpress.com | 4.2 nM medchemexpress.com | Significant reduction in serum and tissue drugbank.comwikipedia.org |

| Type I 5α-Reductase | Low medchemexpress.com | - | Less significant impact fda.gov |

| Type III 5α-Reductase | Inhibited wikipedia.org | - | Contributes to overall DHT reduction wikipedia.org |

Modulation of Androgen Receptor (AR) Expression and Activity in Select Tissues

Preclinical models have shown that this modulation of AR activity can influence various cellular processes. For example, in some studies, the density of nuclear AR in stromal and epithelial cells of the prostate was observed to be altered in response to changes in local androgen levels, which can be influenced by finasteride. researchgate.net However, it's important to note that finasteride's effect is not on the expression of the AR gene itself, but rather on the availability of its most potent ligand, DHT. drugs.com The resulting decrease in AR activation in tissues like the prostate is a key factor in its pharmacological effects. drugbank.comoup.com

Effects on Steroid-Dependent Cellular Processes (e.g., Proliferation, Apoptosis in Preclinical Models)

The finasteride-induced reduction in DHT levels and subsequent modulation of androgen receptor activity have direct consequences on steroid-dependent cellular processes, particularly in androgen-sensitive tissues. nih.gov In preclinical models, finasteride has been shown to decrease the size of the prostate gland. medchemexpress.comoup.com This reduction in prostate volume is attributed to the induction of apoptosis (programmed cell death) and the inhibition of proliferation in the glandular epithelium. nih.gov

For instance, in intact male rats, finasteride treatment led to a significant decrease in prostate weight. oup.com This effect is a direct result of the diminished androgenic stimulation necessary for maintaining the growth and survival of prostate cells. drugs.comnih.gov The reduction in prostatic size observed in dogs with benign prostatic hyperplasia (BPH) following finasteride administration further corroborates these findings. medchemexpress.com

Metabolism and Biotransformation Pathways

Phase I Metabolism: Cytochrome P450 (CYP3A4) Mediated Hydroxylation and Oxidation Pathways

Finasteride undergoes extensive metabolism in the liver, primarily through Phase I reactions. drugbank.comwikipedia.orgnih.gov The principal enzyme responsible for the biotransformation of finasteride is cytochrome P450 3A4 (CYP3A4). drugbank.comnih.govprobes-drugs.orgtmda.go.tz This enzyme mediates hydroxylation and oxidation reactions, which are the initial steps in making the compound more water-soluble for excretion. nih.gov

The involvement of CYP3A4 in finasteride metabolism suggests the potential for drug-drug interactions with other substances that are also metabolized by, or that inhibit or induce, this enzyme. tmda.go.tz However, studies have indicated that finasteride itself does not appear to significantly affect the CYP450-linked drug-metabolizing enzyme system. tmda.go.tzpdr.net The metabolism of finasteride primarily occurs via the t-butyl side chain. drugbank.comprobes-drugs.org

Formation and Characterization of Primary Metabolites (e.g., Monohydroxylated, Monocarboxylic Acid Derivatives)

The Phase I metabolism of finasteride results in the formation of several metabolites. drugbank.comwikipedia.orgnih.gov The two major metabolites identified are the t-butyl side chain monohydroxylated metabolite and a monocarboxylic acid derivative. drugbank.comfda.govprobes-drugs.org These metabolites are formed through the action of CYP3A4. drugbank.comnih.gov

Importantly, these primary metabolites possess significantly less pharmacological activity than the parent compound, finasteride. drugbank.comprobes-drugs.org They retain less than 20% of the 5α-reductase inhibitory activity of finasteride. drugbank.comwikipedia.orgfda.govprobes-drugs.org In human studies, after an oral dose, these metabolites are the primary forms excreted in the urine, with the monocarboxylic acid metabolite being the major compound isolated. fda.gov Microbial transformation studies using Aspergillus niger have also been conducted, leading to the formation of hydroxylated derivatives such as 11α-hydroxyfinasteride and 15β-hydroxyfinasteride. tandfonline.comtandfonline.com

Table 2: Primary Metabolites of Finasteride

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| ω-hydroxyfinasteride (t-butyl side chain monohydroxylated) nih.gov | CYP3A4-mediated hydroxylation drugbank.comnih.gov | <20% of finasteride's activity drugbank.comwikipedia.orgprobes-drugs.org |

| Monocarboxylic acid derivative drugbank.comprobes-drugs.org | Oxidation nih.gov | <20% of finasteride's activity drugbank.comwikipedia.orgprobes-drugs.org |

| 11α-hydroxyfinasteride tandfonline.comtandfonline.com | Microbial biotransformation (A. niger) tandfonline.comtandfonline.com | In vitro lipoxygenase inhibition tandfonline.com |

| 15β-hydroxyfinasteride tandfonline.comtandfonline.com | Microbial biotransformation (A. niger) tandfonline.comtandfonline.com | In vitro lipoxygenase inhibition tandfonline.com |

Residual Pharmacological Activity of Metabolites

Finasteride undergoes extensive metabolism, primarily in the liver, resulting in several metabolites. wikipedia.orgdrugbank.com The two major metabolites identified are the ω-hydroxy-t-butyl-acid metabolite and the monocarboxylic acid metabolite. wikipedia.orgdrugbank.comdrugs.com These metabolites are formed through hydroxylation of the t-butyl side chain, a process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by oxidation. wikipedia.orgnih.gov

Phase II Metabolism and Conjugation Reactions

Following Phase I metabolism, where finasteride is hydroxylated and oxidized, its metabolites undergo Phase II conjugation reactions. nih.gov These reactions serve to increase the water solubility of the metabolites, facilitating their elimination from the body. nih.govuomus.edu.iqdrughunter.com The primary Phase II pathway for finasteride metabolites is glucuronidation, a process where glucuronic acid is attached to the metabolite molecules. nih.govdiva-portal.org

This conjugation is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily. nih.govdiva-portal.org Specifically, the metabolite ω-hydroxy finasteride is glucuronidated by the enzyme UGT1A4, while the finasteride ω-oic acid metabolite is conjugated by UGT1A3. nih.govnih.gov These UGT enzymes are present in various tissues, including the liver, bile, colon, and intestine. nih.gov The resulting glucuronide conjugates are more polar and are readily excreted from the body. nih.govuomus.edu.iq While M1 and M3 metabolites are glucuronidated in vitro by UGT1A4 and UGT1A3 respectively, the M1 glucuronide was not identified in vivo. nih.gov The M3 glucuronide, an acyl glucuronide, was found in small amounts in the bile of some individuals. nih.gov

Distribution and Excretion Mechanisms (Biochemical Pathways)

The distribution and excretion of finasteride are governed by its physicochemical properties and metabolic pathways. wikipedia.orgdrugbank.comnih.gov

Plasma Protein Binding Characteristics

Finasteride exhibits a high degree of binding to plasma proteins. wikipedia.orgdrugbank.comdrugs.comfda.govnih.govmhmedical.compdr.netunboundmedicine.com Approximately 90% of the finasteride circulating in the bloodstream is bound to these proteins. wikipedia.orgdrugbank.comdrugs.comfda.govnih.govmhmedical.compdr.netunboundmedicine.com This extensive binding has implications for the drug's distribution and availability to target tissues.

Blood-Brain Barrier Permeation

Finasteride has been shown to cross the blood-brain barrier. wikipedia.orgdrugbank.comfda.govnih.govmhmedical.compdr.netunboundmedicine.comresearchgate.netmenshealthboston.commdpi.com This ability to enter the central nervous system is significant, as 5α-reductase enzymes are also present in the brain and are involved in the synthesis of neurosteroids. wikipedia.orgnih.govcuni.cznih.govphysiology.orgkarger.comresearchgate.netthieme-connect.com The passage of finasteride into the brain allows it to inhibit these enzymes, potentially affecting the levels of neuroactive steroids. menshealthboston.comcuni.czphysiology.orgkarger.comresearchgate.net

Metabolic Excretion Routes via Urine and Feces

After administration, finasteride and its metabolites are eliminated from the body through both renal and fecal routes. wikipedia.orgdrugbank.comdrugs.comnih.govmhmedical.compdr.netunboundmedicine.comdovepress.com The majority of the dose is excreted in the feces, accounting for approximately 57% of the administered dose. wikipedia.orgdrugs.comnih.govmhmedical.compdr.netunboundmedicine.comdovepress.com The remaining portion, about 39-40%, is excreted in the urine in the form of its metabolites. wikipedia.orgdrugs.comnih.govfda.govmhmedical.compdr.netunboundmedicine.comdovepress.com Very little of the parent drug is found unchanged in the urine. nih.gov The primary metabolite found in urine is the ω-monocarboxylic acid metabolite. nih.gov

Influence on Other Steroid Metabolizing Enzymes and Pathways

Finasteride's primary mechanism of action is the inhibition of 5α-reductase, specifically the type II and III isoenzymes. wikipedia.orgnih.govwikipedia.orgtandfonline.com This inhibition disrupts the conversion of testosterone to its more potent androgen metabolite, dihydrotestosterone (B1667394) (DHT). wikipedia.orgmhmedical.comunboundmedicine.comnih.govthieme-connect.comresearchgate.net While highly selective for 5α-reductase, finasteride's influence extends to other steroid metabolic pathways.

Finasteride has also been found to be a competitive inhibitor of 5β-reductase (AKR1D1), though its affinity for this enzyme is significantly lower than for 5α-reductase. wikipedia.org The 5α-reductase enzymes are also involved in the metabolism of other steroids, including progesterone (B1679170) and deoxycorticosterone, converting them into dihydroprogesterone (DHP) and dihydrodeoxycorticosterone (DHDOC), respectively. nih.govresearchgate.net By inhibiting 5α-reductase, finasteride can alter the levels of these neuroactive steroids and their derivatives. nih.govcuni.cznih.govphysiology.orgkarger.comresearchgate.net Studies have shown that finasteride treatment can lead to a decrease in 5α-reduced metabolites of testosterone and progesterone, and an increase in 5β-reduced metabolites and 7α-hydroxy derivatives. cuni.cz

Cross-talk with 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity

The pharmacological action of finasteride, a specific inhibitor of 5α-reductase, creates significant shifts in steroid metabolism that indirectly influence the activity of other key enzyme families, notably the 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are critical regulators of steroid hormone activity, catalyzing the interconversion between potent 17β-hydroxysteroids (like testosterone) and their less active 17-keto counterparts (like androstenedione). mdpi.comnih.govoup.com The 17β-HSD family consists of multiple isoforms, some of which are reductive, synthesizing potent hormones, while others are oxidative, deactivating them. nih.gov This enzymatic system acts as a pre-receptor control mechanism, modulating the amount of active ligand available to bind to androgen and estrogen receptors. nih.gov

In preclinical prostate models, the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-HSD type 5, plays a pivotal role in converting androstenedione (B190577) to testosterone. nih.govbioscientifica.com Finasteride's primary function is to block the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). drugbank.comoup.com A direct consequence of this inhibition in experimental models is a reciprocal increase in intraprostatic testosterone concentrations. researchgate.netoup.com This accumulation of testosterone provides an increased substrate pool for other enzymes, including 17β-HSDs. The elevated testosterone can be acted upon by oxidative 17β-HSDs to form androstenedione, altering the balance of androgen precursors.

Furthermore, DHT itself is a substrate for deactivation by certain hydroxysteroid dehydrogenases, such as AKR1C2 (also known as type 3 3α-HSD), which converts DHT to the inactive metabolite 5α-androstane-3α,17β-diol (3α-androstanediol). bioscientifica.com By drastically reducing DHT levels, finasteride diminishes the substrate available for these inactivating enzymes. oup.com Conversely, other pathways can lead back to DHT from 3α-androstanediol via oxidative 3α-HSDs, demonstrating a complex network of steroid conversions within the prostate. oup.com The finasteride-induced alteration of the testosterone-to-DHT ratio fundamentally changes the dynamics of these interconnected pathways, representing a significant form of cross-talk between the 5α-reductase and 17β-HSD enzyme systems.

Effects on Estrogen-Androgen Balance in Experimental Models

A significant pharmacological consequence of finasteride administration in preclinical studies is the alteration of the estrogen-to-androgen ratio. researchgate.netoup.com By inhibiting 5α-reductase, finasteride prevents the conversion of testosterone to DHT. oup.com This leads to an elevation of circulating and intraprostatic testosterone levels. oup.comoup.com The increased availability of testosterone as a substrate for the enzyme aromatase results in enhanced conversion of testosterone to estrogen. researchgate.netoup.comoup.com Consequently, the intraprostatic estrogen-to-androgen ratio is significantly increased in finasteride-treated animal models. researchgate.netoup.comoup.com This shift in hormonal balance toward estrogen excess is a key outcome observed in experimental settings. nih.gov

Studies in intact male rats have been instrumental in characterizing these effects. In these models, finasteride administration leads to a decrease in the weight of androgen-dependent tissues like the prostate, while not affecting androgen-independent tissues. oup.comoup.com Despite the reduction in prostate size, the underlying hormonal milieu is marked by this increased estrogenic potential, which could influence different cellular components within the prostate. oup.comoup.com The aging process in males is naturally associated with an increased estrogen-to-androgen ratio, a state that is further amplified by finasteride. nih.govnih.gov

The table below summarizes the pharmacological effects observed in intact rat models following finasteride treatment, as reported in comparative studies.

Mentioned Compounds

Advanced Analytical Methodologies for Research

Bioanalytical Method Development and Validation for Finasteride (B1672673) and Metabolites in Biological Matrices

The development of robust bioanalytical methods is fundamental for determining the concentration of finasteride and its metabolites in biological samples like plasma, serum, and tissue. These methods are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of finasteride in various samples. researchgate.netajpamc.comjocpr.comresearchgate.net Early HPLC methods often utilized UV detection at wavelengths around 210 nm or 245 nm. acs.orgresearchgate.netacs.org For instance, one method employed a C18 column with a mobile phase of methanol (B129727) and water (70:30 v/v), achieving elution of finasteride at approximately 6 minutes. researchgate.net Another established method used a mobile phase of acetonitrile (B52724) and 15 mM potassium dihydrogenphosphate (40:60, v/v) with UV detection at 210 nm, reporting a limit of quantitation (LOQ) of 4 ng/mL. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers enhanced resolution, sensitivity, and reduced analysis time by using smaller particle size columns (e.g., 1.7 µm). scirp.orgscirp.orgresearchgate.net A stability-indicating RP-UPLC method was developed using a Waters ACQUITY UPLC BEH Phenyl Column (150 mm × 2.1 mm, 1.7 µm) with a gradient mobile phase of 2.5 mM orthophosphoric acid and a mixture of acetonitrile and water. scirp.orgscirp.orgresearchgate.net This method successfully separated finasteride from its potential impurities and degradation products with a detection wavelength of 210 nm. scirp.orgscirp.orgresearchgate.net The improved sensitivity of UPLC is highlighted by its ability to quantify impurities at levels as low as 0.036% of the analyte concentration. scirp.orgscirp.org

Table 1: HPLC and UPLC Method Parameters for Finasteride Analysis

| Technique | Column | Mobile Phase | Detection | Linearity Range | LOQ | Reference |

|---|---|---|---|---|---|---|

| HPLC | C18 | Methanol:Water (70:30) | UV at 210 nm | 50 - 800 µg/mL | Not Specified | researchgate.net |

| HPLC | Reversed-phase | Acetonitrile:15 mM KH2PO4 (40:60) | UV at 210 nm | Up to 300 ng/mL | 4 ng/mL | researchgate.net |

| RP-HPLC | HiQSil C18 (250 mm × 4.6 mm, 5 µm) | Buffer:Methanol (520:480 v/v) | UV at 245 nm | 10 - 60 µg/ml | Not Specified | ijcrt.org |

| UPLC | Waters ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm) | Gradient: 2.5 mM H3PO4 and Acetonitrile:Water (90:10) | UV at 210 nm | 2.5 - 15 µg/mL | 0.036% of analyte concentration for impurities | scirp.orgscirp.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity. acs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netinnovareacademics.inpayeshdarou.irresearchgate.net This technique allows for the detection of finasteride and its metabolites at very low concentrations, often in the picogram per milliliter range.

Several LC-MS/MS methods have been developed for the quantification of finasteride in human plasma. acs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netinnovareacademics.inpayeshdarou.irresearchgate.net One such method utilized a Waters Symmetry Shield RP18 column and a gradient mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid. nih.gov The detection was performed by mass spectrometry with electrospray ionization (ESI), monitoring the transition m/z 373.3 for finasteride. nih.gov This method demonstrated a linear range of 1 to 100 ng/mL with a lower limit of quantitation (LLOQ) of 1 ng/mL. nih.gov Another highly sensitive method achieved an LLOQ of 25 pg/mL, a significant improvement necessary for pharmacokinetic studies involving lower doses. acs.orgacs.org The detection of the ω-carboxyfinasteride metabolite is also possible using LC-MS. dshs-koeln.de

Table 2: LC-MS/MS Method Parameters for Finasteride Analysis

| Matrix | Extraction | LC Column | Mobile Phase | Ionization | Linearity Range | LLOQ | Reference |

|---|---|---|---|---|---|---|---|

| Human Plasma | Liquid-Liquid | Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm) | Acetonitrile and 10 mM Ammonium Acetate with 0.1% Formic Acid (Gradient) | ESI | 1 - 100 ng/mL | 1 ng/mL | nih.gov |

| Human Plasma | Liquid-Liquid | Not Specified | Not Specified | TISP | 0.025 - 100 ng/mL | 25 pg/mL | acs.org |

| Human Plasma | Protein Precipitation | Zorbax Eclipse® C8 | Acetonitrile, 2 mM ammonium formate (B1220265) buffer (58:42, pH 2.5) | ESI | 0.1–60 ng mL−1 | 0.1 ng/mL | brieflands.com |

Other Analytical Techniques

Gas Chromatography (GC)

Gas Chromatography (GC), particularly coupled with mass spectrometry (GC-MS), offers a highly specific method for finasteride analysis. core.ac.ukscispace.comresearchgate.net An isotope-dilution GC-MS method was developed using 5,6,6-[2H3]finasteride as an internal standard. core.ac.uk This method allowed for the quantitative determination of finasteride at the picogram level in human plasma. core.ac.uk After a single-step solid-phase extraction, samples were injected into the GC-MS system without derivatization, achieving a minimum detection level of 50 pg with a signal-to-noise ratio of 6:1. core.ac.ukscispace.com

Spectrophotometric and Electrochemical Methods in Research

Spectrophotometric methods provide a simpler and more cost-effective alternative for the determination of finasteride, particularly in pharmaceutical formulations. researchgate.netnih.govomicsonline.orgimpactfactor.orgjpsbr.org These methods are often based on the formation of a colored product. For example, one method involves the reaction of finasteride with sodium 1,2-naphthoquine-4-sulfonate (NQS) in a buffer solution at pH 13.0, producing a brown product with maximum absorbance at 447 nm. omicsonline.org This method was linear in the range of 2-14 μg/ml. omicsonline.org Another approach uses the oxidation of finasteride with potassium permanganate, cerric sulfate, or N-bromosuccinimide, followed by the measurement of the decrease in absorbance of a dye. nih.gov

Electrochemical methods, such as differential pulse polarography (DPP), have also been explored for finasteride analysis. nih.govuchile.cl One study reported a method based on the catalytic hydrogen wave of finasteride in an acidic medium. nih.govuchile.cl The peak current was found to be linearly proportional to the finasteride concentration in the range of 5 x 10⁻⁵ to 5 x 10⁻⁴ mol L⁻¹. nih.govuchile.cl

Advanced Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the purification of finasteride from biological matrices. researchgate.netcore.ac.ukdaneshyari.com It offers advantages over liquid-liquid extraction, such as higher recovery, reduced solvent consumption, and ease of automation. Different sorbents can be used, including C8 and cyano (CN) cartridges. researchgate.netcore.ac.ukscispace.com For instance, plasma samples can be purified using C8 columns with a recovery of over 90%. core.ac.uk Another method for the simultaneous determination of tadalafil (B1681874) and finasteride in human plasma employed a simple SPE procedure for extraction. researchgate.netdaneshyari.com Dispersive solid-phase extraction (d-SPE) is a variation that involves dispersing absorbent particles throughout the sample matrix, enhancing interaction and reducing extraction time. mdpi.com

Method Validation Parameters for Rigorous Research Data

To ensure the reliability and accuracy of analytical data, methods must be thoroughly validated according to international guidelines. Key validation parameters include:

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, and matrix components. nih.govinnovareacademics.innih.govpjps.pk This is often assessed by analyzing blank samples from different sources to check for interferences at the retention time of the analyte. payeshdarou.ir

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. scirp.orgnih.govpayeshdarou.iromicsonline.orgimpactfactor.org Calibration curves are constructed by plotting the response versus the concentration, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. For finasteride, linearity has been established over various concentration ranges, for example, 1-100 ng/mL in an LC-MS/MS method. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ) : The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. jocpr.comomicsonline.orgimpactfactor.orgjpsbr.org For a spectrophotometric method, LOD and LOQ for finasteride were found to be 0.03 and 0.09 μg/ml, respectively. omicsonline.org A highly sensitive LC-MS/MS method reported an LOQ of 25 pg/mL. acs.orgacs.org

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. acs.orgnih.govresearchgate.netresearchgate.netpjps.pk Accuracy is often expressed as a percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an LC-MS/MS assay, accuracy was reported to be within 95.2% to 101%, and precision ranged from 3.4% to 7.3%. nih.govresearchgate.net

Matrix Effects : The alteration of analyte response due to the presence of co-eluting, undetected components from the sample matrix. acs.orgnih.govnih.gov Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis and must be carefully evaluated to ensure data reliability. acs.orgnih.gov One study found that increasing the chromatographic retention of finasteride helped to separate it from interfering matrix components, thereby minimizing ion suppression. acs.orgnih.gov

Stability-Indicating Analytical Methods for Research Compound Integrity

The integrity and stability of a research compound are paramount for obtaining reliable and reproducible results in any scientific investigation. Stability-indicating analytical methods are crucial for determining the extent to which a compound retains its original properties over time under the influence of various environmental factors such as temperature, humidity, and light. For Finasteride (acetate), a derivative of the 5α-reductase inhibitor Finasteride, ensuring its purity and stability is essential for its application in research. This section details the advanced analytical methodologies employed to assess the stability of Finasteride, which are directly applicable to its acetate salt.

Forced degradation studies are a key component of developing stability-indicating methods. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce potential degradation products. The analytical method must then be able to resolve the active pharmaceutical ingredient from these degradation products and any process-related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the stability analysis of Finasteride. Several studies have developed and validated stability-indicating HPLC methods.

One such method utilized a C18 column with a mobile phase composed of methanol and water (70:30 v/v). nih.gov The detection was carried out at a wavelength of 210 nm with a flow rate of 1.0 mL/min, where Finasteride eluted at approximately 6 minutes. nih.gov This method was validated by subjecting Finasteride to forced degradation, and the resulting chromatograms demonstrated good resolution between Finasteride and its degradation products without any interference. nih.gov

Another HPLC method for determining Finasteride and its related substances employed a Symmetry C18 column with a mobile phase of water and acetonitrile (64:34, v/v). researchgate.net This method proved to be specific and stable for up to 48 hours. researchgate.net Forced degradation studies, including exposure to 0.5N HCl, 0.5N NaOH, 3.0% H2O2, UV light (254nm), and heat (60°C), were conducted. researchgate.net Significant degradation was primarily observed under oxidative stress. researchgate.net

A different RP-HPLC method was developed using a Hypersil C18 column with an isocratic mobile phase of acetonitrile and water (60:40 v/v) at a flow rate of 1 mL/min and detection at 240 nm. nih.gov The retention times for tamsulosin (B1681236) hydrochloride and finasteride were 3.92 and 5.45 minutes, respectively. nih.gov

The following table summarizes the chromatographic conditions for various stability-indicating HPLC methods for Finasteride.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 | Symmetry C18 | Nova Pak C18 | Hypersil ODS C18 |

| Mobile Phase | Methanol:Water (70:30) nih.gov | Water:Acetonitrile (64:34) researchgate.net | Water:Acetonitrile:Tetrahydrofuran (B95107) (80:10:10) researchgate.net | Acetonitrile:Water (60:40) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | - | 2.0 mL/min researchgate.net | 0.5 mL/min nih.gov |

| Detection Wavelength | 210 nm nih.gov | - | 210 nm researchgate.net | 210 nm nih.gov |

| Retention Time | 6 min nih.gov | - | - | 10.3 min nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity. A stability-indicating UPLC method was developed for Finasteride and its related impurities using a Waters ACQUITY UPLC BEH Phenyl Column. researchgate.net The gradient method utilized a mobile phase consisting of 2.5 mM orthophosphoric acid as solution A and a mixture of acetonitrile and water (90:10 v/v) as solution B. researchgate.net The flow rate was 0.22 mL/min, and detection was performed at 210 nm. researchgate.net

Forced degradation studies showed that Finasteride was stable under photolytic and thermal conditions. wikipedia.org However, considerable degradation was observed in alkaline (0.1 N NaOH) and oxidative (3% H2O2) conditions. researchgate.net The peak purity test confirmed the homogeneity of the Finasteride peak in all stressed samples, with a mass balance close to 99.5%. researchgate.net

The table below outlines the conditions and findings of the forced degradation studies using the UPLC method.

| Stress Condition | Time | Purity (%) | % Degradation | Remarks |

| As such sample | - | 99.78 | - | - |

| Acid hydrolysis (0.5 N HCl) | 24 hrs at 60°C | 99.25 | 0.53% | Unknown degradation observed wikipedia.org |

| Base hydrolysis (0.1 N NaOH) | 24 hrs at 60°C | 95.72 | 4.06% | Unknown degradation observed wikipedia.org |

| Oxidation (3% H2O2) | 24 hrs at 60°C | - | - | Degradation product formed was identified as Imp-1 researchgate.netwikipedia.org |

| Thermal degradation | 10 days at 60°C | - | - | Stable |

| Photolytic degradation | 10 days | - | - | Stable |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a viable alternative for the stability assessment of Finasteride. A stability-indicating HPTLC method was developed where the mobile phase consisted of chloroform (B151607) and methanol (8:2 v/v). Densitometric analysis was performed at 210 nm, the λmax of Finasteride. The Rf value for Finasteride was 0.57.

Forced degradation studies indicated that Finasteride degrades under basic and oxidative stress conditions. In a study involving the simultaneous estimation of Minoxidil and Finasteride, forced degradation was performed using acid hydrolysis, base hydrolysis, oxidation, dry heat, and photolytic degradation. The resulting degradation products were well-resolved from the pure drugs. clearsynth.com Another HPTLC method for the simultaneous determination of Finasteride and Tadalafil used a mobile phase of Toluene: n-propanal: Triethylamine (6:2:2 v/v/v) with detection at 250 nm. nih.gov The Rf values for Finasteride and Tadalafil were 0.61 and 0.79, respectively. nih.gov

The table below summarizes the HPTLC methods for Finasteride stability studies.

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Silica gel 60 F254 plates | Silica gel 60 F254 plates |

| Mobile Phase | Chloroform:Methanol (8:2 v/v) | n-butanol:TEA (10:0.1 v/v) clearsynth.com |

| Detection Wavelength | 210 nm | 223 nm clearsynth.com |

| Rf Value | 0.57 | 0.65 clearsynth.com |

Preclinical Research Models and Experimental Systems

In Vitro Studies on Enzyme Inhibition and Cellular Response

In vitro systems are fundamental for dissecting the molecular interactions and cellular consequences of finasteride (B1672673) exposure. These controlled environments allow for precise measurements of enzyme kinetics and detailed analysis of cellular metabolic pathways.

Isolated Enzyme Assays for Kinetic Analysis

Isolated enzyme assays are crucial for characterizing the inhibitory activity of finasteride on its primary target, the 5α-reductase enzyme. Finasteride is a potent and competitive inhibitor of the type II 5α-reductase isozyme. drugbank.commedchemexpress.comfda.gov Kinetic analyses have determined that finasteride exhibits a significantly higher affinity for the type II isozyme compared to the type I isozyme, with some studies reporting a 100-fold difference in affinity. drugbank.commedchemexpress.comwikipedia.org

The inhibition is characterized as slow-binding, where finasteride forms a stable, slowly dissociating complex with the enzyme. fda.govnih.gov This mechanism involves the enzyme-catalyzed formation of a potent bisubstrate analog inhibitor, an NADP-dihydrofinasteride adduct. pfsfoundation.org The formation of this adduct occurs with a high second-order rate constant, indicating that nearly every catalytic event leads to inhibition. pfsfoundation.org The resulting enzyme-inhibitor complex is remarkably stable, with a very slow dissociation rate, contributing to the potent and specific action of finasteride. pfsfoundation.org

Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have been determined in various studies. For the type II 5α-reductase, the IC50 for finasteride acetate (B1210297) has been reported to be 4.2 nM. medchemexpress.com Other studies have reported Ki values of approximately 158.8 nmol/L and IC50 values of 13.6 nmol/L for finasteride. researchgate.net In contrast, the affinity for the type I isozyme is much lower. oup.com The kinetic data from these assays provide a quantitative measure of finasteride's inhibitory potency and selectivity.

Table 1: Kinetic Parameters of Finasteride Inhibition

Cell-Based Models for Androgen Metabolism Research (e.g., LNCaP cells)

The human prostate cancer cell line, LNCaP, is a widely used in vitro model for studying the effects of finasteride on androgen metabolism and prostate cell biology. nih.govspandidos-publications.com These cells are androgen-sensitive and express the androgen receptor (AR), making them a relevant system for investigating androgen-dependent processes. nih.govresearchgate.net

Studies using LNCaP cells have shown that finasteride can inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), the more potent androgen. nih.gov This inhibition of DHT production leads to a decrease in androgen-stimulated cell growth. researchgate.netresearchgate.net Research has demonstrated that finasteride treatment can reduce the viability of LNCaP cells in a concentration-dependent manner and induce apoptosis, or programmed cell death. spandidos-publications.com This apoptotic effect is associated with changes in the expression of key regulatory proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. spandidos-publications.com

Interestingly, some studies have reported that finasteride treatment can lead to an upregulation of the androgen receptor itself in LNCaP cells. nih.gov This finding suggests a potential feedback mechanism in response to reduced DHT levels. Furthermore, the overexpression of other enzymes, such as aldo-keto reductase 1C3 (AKR1C3), can confer resistance to finasteride's growth-inhibitory effects by diverting androgen metabolism towards testosterone production. nih.gov In cells overexpressing AKR1C3, finasteride treatment leads to an accumulation of testosterone, which can still activate the AR and promote cell proliferation. nih.gov

Table 2: Effects of Finasteride on LNCaP Cells

Animal Models for Investigating Finasteride's Effects on Androgen Physiology